

# 3-Chloro-7-methyl-1,6-naphthyridine CAS number and identifiers

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## Compound of Interest

Compound Name: *3-Chloro-7-methyl-1,6-naphthyridine*

CAS No.: 2250241-77-9

Cat. No.: B2433629

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## Technical Monograph: 3-Chloro-7-methyl-1,6-naphthyridine[1]

### Executive Summary

**3-Chloro-7-methyl-1,6-naphthyridine** (CAS 2250241-77-9) is a halogenated bicyclic aza-arene belonging to the 1,6-naphthyridine class.[1] Structurally composed of fused pyridine rings, this scaffold serves as a high-value pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., c-Met, Syk, RET) and antibacterial agents. Its specific substitution pattern—a chlorine atom at position 3 and a methyl group at position 7—enables orthogonal functionalization: the chlorine serves as an electrophilic handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the methyl group modulates lipophilicity and can be oxidized to reactive intermediates.

## Part 1: Chemical Identity & Physicochemical Profile Identifiers & Nomenclature

Parameter	Detail
IUPAC Name	3-Chloro-7-methyl-1,6-naphthyridine
CAS Number	2250241-77-9
Molecular Formula	C
	H
	ClN
Molecular Weight	178.62 g/mol
SMILES	<chem>Cc1cc2cncc(Cl)c2nc1</chem>
InChI Key	(Predicted) BZUAYTWAYGGYJG-UHFFFAOYSA-N
** MDL Number**	MFCD31697590

## Structural Analysis

The 1,6-naphthyridine core consists of a pyridine ring fused to another pyridine ring across the [b] bond.

- Ring A (N1): Contains the 3-Chloro substituent.[1][2][3] This position is electronically deactivated relative to the 2- or 4-positions but is activated for palladium-catalyzed cross-coupling due to the inductive effect of the N1 nitrogen.
- Ring B (N6): Contains the 7-Methyl substituent. The nitrogen at position 6 (N6) makes the C5 and C7 positions susceptible to nucleophilic attack, although the methyl group sterically protects C7 and donates electron density.

## Part 2: Synthetic Pathways[4]

The synthesis of **3-chloro-7-methyl-1,6-naphthyridine** is non-trivial due to the need for regioselective halogenation. The most robust industrial route involves the construction of the naphthyridine core followed by late-stage functionalization.

## Primary Synthetic Route (Modified Skraup/Sandmeyer Sequence)

This pathway ensures the correct placement of the methyl group via the starting material and introduces the chlorine atom via a diazonium intermediate, avoiding isomer mixtures common in direct halogenation.

### Step 1: Core Construction (Skraup Reaction)

- Precursor: 4-Amino-2-methylpyridine.<sup>[2][4][5][6]</sup>
- Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).
- Mechanism: The amine reacts with acrolein (generated in situ from glycerol) to form the 1,6-naphthyridine core. The 2-methyl group on the pyridine directs cyclization to the nitrogen-adjacent carbon, yielding 7-methyl-1,6-naphthyridine.

### Step 2: Regioselective Nitration

- Reagents: HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>

, H<sub>2</sub>SO<sub>4</sub>

SO<sub>3</sub>H

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- Outcome: Electrophilic aromatic substitution occurs preferentially at the 3-position (beta to the nitrogen in the less electron-deficient ring), yielding 3-nitro-7-methyl-1,6-naphthyridine.

### Step 3: Reduction & Sandmeyer Chlorination

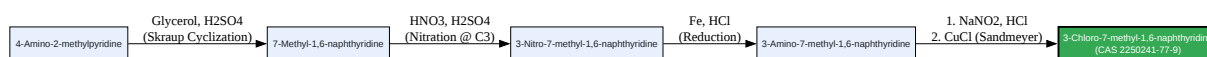
- Reduction: Fe/HCl or H<sub>2</sub>/Pd-C

/Pd-C converts the nitro group to an amine (3-amino-7-methyl-1,6-naphthyridine).

- Chlorination: The amine is diazotized (NaNO<sub>2</sub>/HCl)

/HCl) to the diazonium salt, followed by displacement with CuCl (Sandmeyer reaction) to yield the final **3-chloro-7-methyl-1,6-naphthyridine**.

## Synthetic Workflow Diagram



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Caption: Step-by-step synthesis of **3-chloro-7-methyl-1,6-naphthyridine** from commercially available aminopyridines.

## Part 3: Medicinal Chemistry Applications[5][7][8] Scaffold Utility & SAR

The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved aqueous solubility and distinct hydrogen-bonding vectors.

- Kinase Inhibition: The N1/N6 nitrogens can accept hydrogen bonds in the ATP-binding pocket of kinases (e.g., c-Met, RET). The 3-chloro group is typically replaced via Suzuki coupling to introduce an aryl/heteroaryl "tail" that extends into the solvent-exposed region or hydrophobic back-pocket.
- Antibacterial Activity: Derivatives of 1,6-naphthyridine (related to nalidixic acid) inhibit bacterial DNA gyrase. The 7-methyl group can be oxidized to a carboxylic acid or coupled to solubilizing amines.

## Functionalization Logic (Chemo-selectivity)

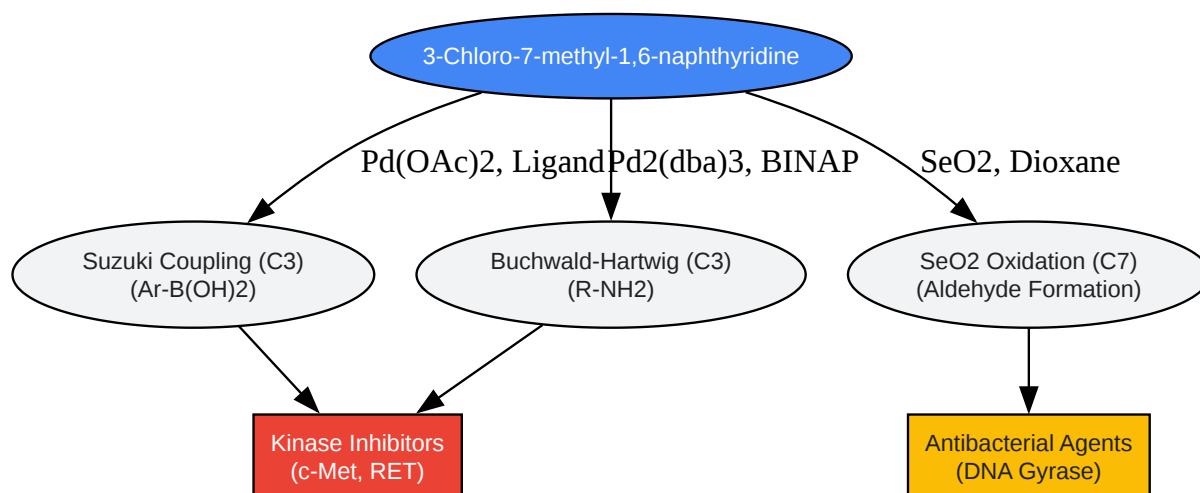
Researchers utilize the reactivity difference between the C3-Cl and the C7-Methyl positions:

- C3-Position (Cl): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille) or nucleophilic aromatic substitution (S

Ar) if the ring is activated (e.g., N-oxide formation).

- C7-Position (Methyl): Benzylic-like reactivity. Can be brominated (NBS) to form a reactive electrophile or oxidized to an aldehyde/acid.

## SAR Decision Map



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Caption: Divergent synthesis pathways for transforming the core scaffold into bioactive therapeutic candidates.

## Part 4: Handling & Safety Protocols

### Hazard Identification

- GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
- Signal Word: Warning.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

### Storage & Stability

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to light or air due to oxidation of the methyl group or N-oxide formation.

- Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

## Experimental Best Practices

- Reaction Monitoring: The chloro-substituent is prone to hydrolysis under strongly acidic/basic conditions at high temperatures. Monitor reactions via LC-MS (ESI+) looking for the [M+H] peak at 179/181 (3:1 isotope ratio).
- Purification: Silica gel chromatography is effective. Use a gradient of DCM/MeOH (0-5%) or Hexanes/Ethyl Acetate. The basic nitrogens may cause streaking; add 1% Triethylamine or Ammonia to the eluent.

## References

- ChemicalBook. (2024). **3-Chloro-7-methyl-1,6-naphthyridine** Product Entry. Retrieved from
- BLD Pharm. (2024). Product Analysis: **3-Chloro-7-methyl-1,6-naphthyridine** (CAS 2250241-77-9).[1] Retrieved from
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,6-Naphthyridine Derivatives. Retrieved from
- European Journal of Medicinal Chemistry. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of RET. DOI: 10.1016/j.ejmech.2024.116891.
- Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. American Chemical Society. Retrieved from

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## Sources

- [1. 72093-07-3|5-Chloro-2-methylpyridine|BLD Pharm \[bldpharm.com\]](#)

- [2. apichemistry.com \[apichemistry.com\]](#)
- [3. calpaclab.com \[calpaclab.com\]](#)
- [4. Heterocyclic Building Blocks - AK Scientific \[aksci.com\]](#)
- [5. namiki-s.co.jp \[namiki-s.co.jp\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
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